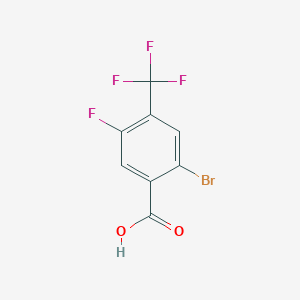![molecular formula C6H11N B2490102 6-Azabicyclo[3.1.1]heptane CAS No. 286-39-5](/img/structure/B2490102.png)
6-Azabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azabicyclo[3.1.1]heptane is a bicyclic structure with one nitrogen atom, part of a class of compounds interesting for their unique chemical and physical properties. These compounds serve as vital building blocks in organic synthesis and medicinal chemistry, offering a scaffold for developing novel therapeutic agents.
Synthesis Analysis
The synthesis of azabicyclo[3.1.1]heptane derivatives involves innovative strategies to incorporate the nitrogen atom into the bicyclic framework efficiently. For instance, the photochemical synthesis of 3-Azabicyclo[3.2.0]heptanes utilizes common chemicals such as benzaldehyde, allylamine, and cinnamic acid, through intramolecular [2+2]-photochemical cyclization (Denisenko et al., 2017). Another approach includes the multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, highlighting its potential as a valuable building block for medicinal chemistry due to its conformational restriction and derivatization possibilities (Denisenko et al., 2010).
Molecular Structure Analysis
The molecular structure of azabicyclo[3.1.1]heptane derivatives is characterized by their bicyclic nature, where the nitrogen atom's positioning significantly influences the compound's conformation and reactivity. X-ray crystallography has revealed that these compounds often adopt a boat or chair conformation, which is crucial for their chemical behavior and interaction with biological targets (Gensini et al., 2002).
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Bridged Bicyclic Morpholines : The compounds like 3-oxa-6-azabicyclo[3.1.1]heptane are significant as building blocks in medicinal chemistry. They are morpholine isosteres, achiral, and have similar lipophilicity to morpholines. The synthesis processes involve straightforward chemistry using inexpensive starting materials, highlighting their practicality in research applications (Walker, Eklov, & Bedore, 2012).
Bridged Bicyclic Thiomorpholines : These are important in medicinal chemistry for drug discovery. Novel thiomorpholine and thiomorpholine 1,1-dioxide analogues, like 3-thia-6-azabicyclo[3.1.1]heptane, have shown interesting biological profiles. Their synthesis is achieved using affordable starting materials (Walker & Rogier, 2013).
Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives : These derivatives, developed as γ-aminobutyric acid analogues, are produced through intermolecular [2+2] photocycloaddition. This synthesis method offers novel pathways for creating bicyclic analogues of important biochemical compounds (Petz & Wanner, 2013).
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one : An efficient synthesis method for this compound provides a promising building block for medicinal chemistry. It allows for further derivatization, creating novel piperidine derivatives (Denisenko et al., 2010).
Pharmaceutical Research
- Aromatase Inhibitory Activity : Compounds like 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione have shown potent inhibition of human placental aromatase. Such findings are significant for endocrine therapy in hormone-dependent tumors (Staněk et al., 1991).
Building Blocks for Advanced Drug Discovery
Photochemical Synthesis : The rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals like benzaldehyde, allylamine, and cinnamic acid, showcases advanced methods for creating building blocks in drug discovery (Denisenko et al., 2017).
Novel Multicomponent Cascade Reaction : This method led to the formation of strained 3-azabicyclo[3.2.0]heptane derivatives. The diastereoselective formation of these bicyclic products emphasizes their importance as pharmacophores (Kriis et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
6-Azabicyclo[3.1.1]heptane is a synthetic compound that has been incorporated into the structure of the antihistamine drug Rupatidine
Mode of Action
The exact mode of action of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it can be inferred that it may interact with histamine receptors, potentially leading to changes in the signaling pathways associated with these receptors.
Biochemical Pathways
The specific biochemical pathways affected by 6-Azabicyclo[31As a component of rupatidine , it may be involved in the modulation of histamine signaling pathways, which play a crucial role in allergic reactions.
Pharmacokinetics
The pharmacokinetics of 6-Azabicyclo[31It is noted that the compound shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it may contribute to the antihistamine effects of this drug, potentially leading to a reduction in allergic symptoms.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 6-Azabicyclo[3.1.1]heptane are intriguing. It has been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds
Molecular Mechanism
It’s known that the compound can be incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties
Propriétés
IUPAC Name |
6-azabicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5-4-6(3-1)7-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENNCEQUAZKJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

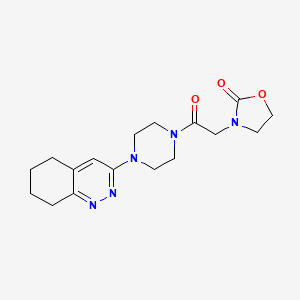
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)
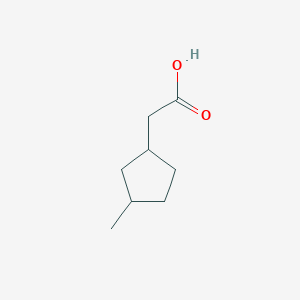

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)
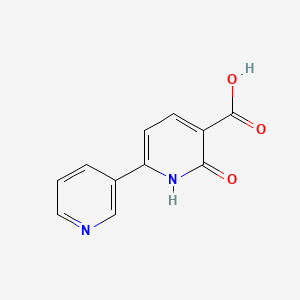
![4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2490033.png)
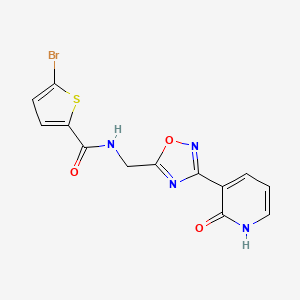

![2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2490037.png)
![N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490038.png)

